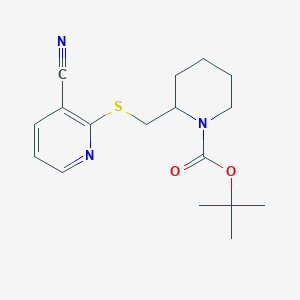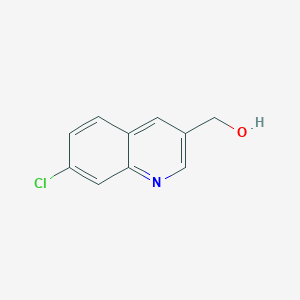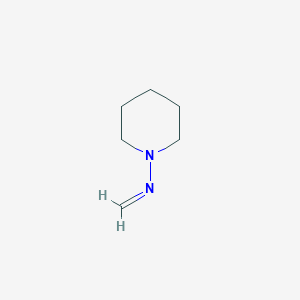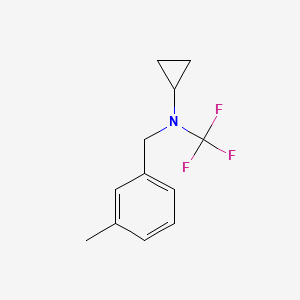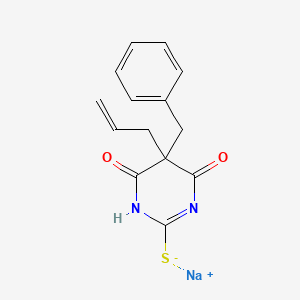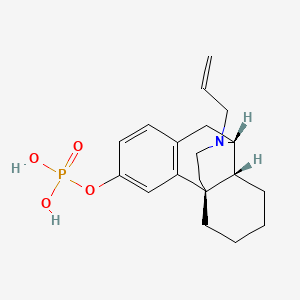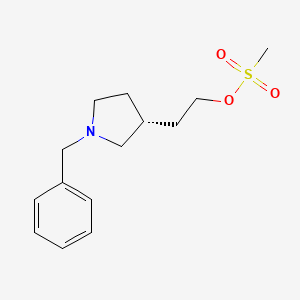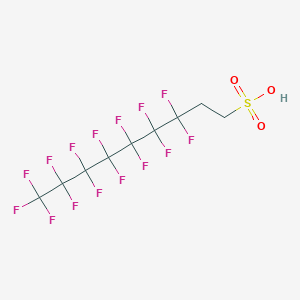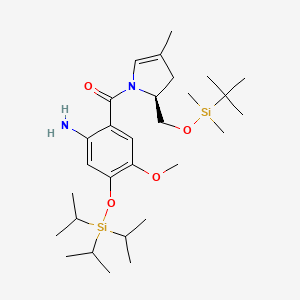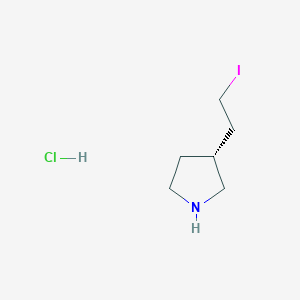
(R)-3-(2-iodoethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2-iodoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
Méthodes De Préparation
The synthesis of ®-3-(2-iodoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with an iodoalkane under specific conditions. One common method is the nucleophilic substitution reaction where ®-pyrrolidine reacts with 2-iodoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for ®-3-(2-iodoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
®-3-(2-iodoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form the corresponding ethylpyrrolidine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-3-(2-iodoethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ®-3-(2-iodoethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can result in the inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
®-3-(2-iodoethyl)pyrrolidine hydrochloride can be compared with other similar compounds such as pyrrolidine, pyrrolidinone, and pyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the iodine atom in ®-3-(2-iodoethyl)pyrrolidine hydrochloride makes it unique and imparts specific reactivity that is not observed in other pyrrolidine derivatives. This uniqueness makes it valuable in specific applications where iodine reactivity is required.
Similar compounds include:
- Pyrrolidine
- Pyrrolidinone
- Pyridine
- Pyrrolopyrazine
Propriétés
Formule moléculaire |
C6H13ClIN |
|---|---|
Poids moléculaire |
261.53 g/mol |
Nom IUPAC |
(3R)-3-(2-iodoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12IN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
Clé InChI |
SMVLZAHHOCMJHT-RGMNGODLSA-N |
SMILES isomérique |
C1CNC[C@H]1CCI.Cl |
SMILES canonique |
C1CNCC1CCI.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


